{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol is a chemical compound with the molecular formula and a molecular weight of 235.32 g/mol. This compound is categorized as an amino alcohol due to the presence of both an amino group and a hydroxyl group in its structure. Its synthesis and applications are of interest in both organic chemistry and pharmacology, particularly for its potential biological activities.
The synthesis of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol typically involves several key steps:
The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol. The optimization of reaction conditions can enhance yield and purity, making the process suitable for both laboratory and industrial settings.
The molecular structure of {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol can be represented by its IUPAC name and structural formulas:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 235.32 g/mol |
| InChI | InChI=1S/C14H21NO2/c1-17-12-5-3-11(4-6-12)13(9-15)14(10-16)7-2-8-14/h3-6,13,16H,2,7-10,15H2,1H3 |
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol can participate in various chemical reactions:
The specific products formed from these reactions depend on the reagents and conditions used. For example, oxidation may lead to ketones while reduction could yield alcohols.
The mechanism of action for {1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol involves its interaction with biological targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to active sites or alter receptor functions by acting as an agonist or antagonist. These interactions can modulate various biochemical pathways, leading to potential therapeutic effects.
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol exhibits several notable physical properties:
The compound's chemical properties are characterized by its reactivity due to functional groups present:
{1-[2-Amino-1-(2-methylphenyl)ethyl]cyclobutyl}methanol has several applications across various fields:
This compound's unique structure and properties make it a valuable subject for ongoing research in medicinal chemistry and related fields.
CAS No.: 31373-65-6
CAS No.: 4390-05-0
CAS No.: 22642-82-6
CAS No.: 12273-51-7
CAS No.: 463-82-1